2-Chloro-3-(2,4-dichlorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2,4-dichlorophenyl)-1-propene: is an organic compound that belongs to the class of chlorinated alkenes It is characterized by the presence of a propene backbone substituted with chlorine atoms at the second and third positions, and a dichlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2,4-dichlorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted alkenes or alkanes.
Oxidation Reactions: Products include epoxides or other oxidized derivatives.
Reduction Reactions: Products include alkanes or other reduced compounds.
Scientific Research Applications
2-Chloro-3-(2,4-dichlorophenyl)-1-propene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
2-Chloro-3-(2,4-dichlorophenyl)propanoic Acid: This compound has a similar structure but contains a carboxylic acid group instead of a propene moiety.
2-Chloro-3-(2,4-dichlorophenyl)propanenitrile: This compound contains a nitrile group instead of a propene moiety.
Uniqueness: 2-Chloro-3-(2,4-dichlorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dichlorophenyl group
Properties
IUPAC Name |
2,4-dichloro-1-(2-chloroprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGDPHCZGUJJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249450 | |
Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-52-7 | |
Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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